7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid
CAS No.: 60289-29-4
Cat. No.: VC17268598
Molecular Formula: C12H17NO4
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60289-29-4 |
|---|---|
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hept-5-ynoic acid |
| Standard InChI | InChI=1S/C12H17NO4/c14-9-10-6-7-11(15)13(10)8-4-2-1-3-5-12(16)17/h10,14H,1,3,5-9H2,(H,16,17) |
| Standard InChI Key | VXAHIHTXMNMHHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1CO)CC#CCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Core Architecture
The compound features a pyrrolidin-2-one (γ-lactam) ring substituted at the 2-position with a hydroxymethyl group (-CH2OH) and at the 1-position with a hept-5-ynoic acid chain. The hept-5-ynoic acid moiety introduces a triple bond between carbons 5 and 6, terminating in a carboxylic acid group. This structure is distinct from related EP4 agonists, which often include fluorinated phenyl groups or ester prodrugs .
Stereochemical Considerations
Synthetic Pathways and Intermediate Characterization
Stepwise Synthesis Based on Patent Methodologies
The synthesis of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid can be inferred from analogous routes in EP1513589B1, which describe the preparation of hydroxymethyl-pyrrolidinone intermediates :
-
Formation of the Pyrrolidinone Core:
-
A tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group is introduced via Grignard addition to a pyrrolidinone precursor. Subsequent oxidation and deprotection yield the 2-hydroxymethyl substituent .
-
Example: 7-(2R-Hydroxymethyl-5-oxo-pyrrolidin-1-yl)-heptanenitrile is synthesized through sequential silylation, oxidation, and cyanide substitution .
-
-
Introduction of the Alkyne Functionality:
-
Final Functionalization:
-
Ester hydrolysis (if intermediates are ester-protected) and purification via column chromatography or recrystallization complete the synthesis.
-
Key Intermediates
-
7-(2R-Formyl-5-oxo-pyrrolidin-1-yl)-heptanenitrile: A nitrile precursor that can be reduced to the hydroxymethyl derivative .
-
Dimethyl 3,3-difluoro-2-oxo-3-phenyl-propylphosphonate: A reagent used in Horner-Wadsworth-Emmons reactions to introduce α,β-unsaturated ketone moieties in related compounds .
Pharmacological Profile and Mechanism of Action
EP4 Receptor Agonism
Structural analogs of 7-(2-(Hydroxymethyl)-5-oxopyrrolidin-1-yl)hept-5-ynoic acid exhibit potent EP4 receptor activation, which modulates intraocular pressure (IOP) and bone metabolism . The hydroxymethyl group may enhance hydrogen bonding with EP4’s Ser94 and Thr168 residues, while the alkyne chain could improve membrane permeability .
Comparative Binding Affinity
While quantitative data for this specific compound are unavailable, closely related derivatives show half-maximal effective concentrations (EC50) in the nanomolar range:
-
7-{(2R)-2-[(1E,3R)-4,4-Difluoro-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl}heptanoic acid: EC50 = 12 nM (EP4) .
-
Isopropyl 7-{(2R)-2-[(1E,3R)-4,4-Difluoro-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl}heptanoate: Prodrug with 90% oral bioavailability .
Ocular Hypertension and Glaucoma
EP4 agonists reduce IOP by enhancing uveoscleral outflow. In preclinical models, topical administration of analogous compounds lowered IOP by 25–35% over 6 hours .
Bone Remodeling Disorders
EP4 activation stimulates osteoblast differentiation and inhibits osteoclastogenesis. In ovariectomized rats, analogs increased trabecular bone density by 18% over 12 weeks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume